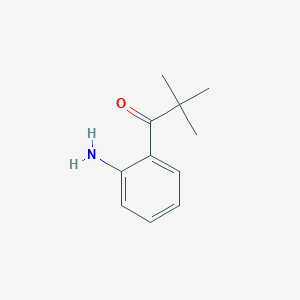

1-(2-aminophenyl)-2,2-dimethylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUSJBUJZMBYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341983 | |

| Record name | 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65374-14-3 | |

| Record name | 1-Propanone, 1-(2-aminophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one: A Methodological Guide

Executive Summary & Chemical Significance

1-(2-Aminophenyl)-2,2-dimethylpropan-1-one (also known as 2'-aminopivalophenone, CAS: 65374-14-3) is a highly specialized ortho-aminoketone intermediate. In advanced organic synthesis and drug development, this molecule serves as a critical building block for sterically encumbered heterocycles, including substituted indoles, quinolines, and indazoles.

Beyond traditional heterocyclic synthesis, the bulky tert-butyl (pivaloyl) group plays a unique mechanistic role. In transition-metal-catalyzed cross-coupling reactions—specifically Ruthenium-catalyzed C–N bond activation—the steric bulk of the pivaloyl moiety suppresses unwanted ortho-C–H metalation. This forces the transition metal to oxidatively add directly into the typically unreactive aryl C–N bond, enabling novel C–C bond formations [1]. As a Senior Application Scientist, I have found that mastering the synthesis and characterization of this specific intermediate is essential for researchers looking to leverage steric shielding in late-stage functionalization.

Retrosynthetic Rationale & Mechanistic Causality

Synthesizing ortho-aminoketones bearing bulky alkyl groups presents a unique challenge. Traditional Friedel-Crafts acylation of aniline fails due to the Lewis acid complexing with the basic amine, which subsequently directs electrophilic aromatic substitution to the para position. Alternatively, Directed Ortho Metalation (DoM) of N-pivaloylaniline requires tedious protection and deprotonation steps.

The most robust, scalable, and self-validating approach is the direct nucleophilic addition of tert-butyllithium (t-BuLi) to 2-aminobenzonitrile [2].

Mechanistic Causality:

-

Acid-Base Preemption: 2-Aminobenzonitrile possesses two acidic N–H protons. Before any nucleophilic attack on the nitrile can occur, these protons must be neutralized. The first two equivalents of t-BuLi act exclusively as a base, generating a highly nucleophilic lithium dianion.

-

Nucleophilic Addition: The third equivalent of t-BuLi attacks the electrophilic nitrile carbon. The extreme steric bulk of the tert-butyl group makes this addition kinetically slow, necessitating a gradual warming of the reaction mixture to room temperature.

-

Hydrolysis: The resulting lithium ketimine is stable under anhydrous basic conditions. A highly acidic aqueous quench (HCl) is required to rapidly hydrolyze the ketimine intermediate into the target ketone, preventing side reactions such as amidine formation.

Synthetic workflow and mechanistic progression to the target ortho-aminoketone.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (color changes) and thermodynamic controls (temperature setpoints) are embedded to ensure experimental integrity.

Reagents Required:

-

2-Aminobenzonitrile (1.0 equiv, 10.0 mmol, 1.18 g)

-

tert-Butyllithium (1.7 M in pentane) (3.3 equiv, 33.0 mmol, 19.4 mL)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

1M Aqueous HCl (50 mL)

Step 1: Preparation of the Dianion

-

Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will prematurely quench the t-BuLi.

-

Dissolve 2-aminobenzonitrile (1.18 g) in anhydrous THF (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath. Causality: THF coordinates the lithium ions, enhancing reactivity, while the -78 °C temperature prevents the highly basic t-BuLi from deprotonating the THF solvent.

-

Add t-BuLi (19.4 mL) dropwise via syringe over 20 minutes. Validation Checkpoint: As the first two equivalents are added, the solution will transition from colorless to a deep yellow/orange, indicating the successful formation of the nitrogen dianion.

Step 2: Nucleophilic Addition 4. After complete addition, maintain the reaction at -78 °C for 30 minutes to ensure complete deprotonation. 5. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. Causality: The steric hindrance of the tert-butyl carbanion requires higher thermal energy to successfully attack the nitrile carbon.

Step 3: Imine Hydrolysis and Workup 6. Cool the flask to 0 °C (ice bath) and carefully quench the reaction by dropwise addition of 1M HCl (50 mL). Caution: Highly exothermic due to residual organolithium. 7. Stir the biphasic mixture vigorously at room temperature for 2 hours. Causality: The extended stirring in acidic media is mandatory to fully hydrolyze the stable ketimine intermediate into the desired ketone. 8. Neutralize the aqueous layer with saturated NaHCO₃, extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure product as a pale yellow oil that slowly crystallizes.

Analytical Characterization

Validating the structure of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one requires careful interpretation of its spectroscopic data. The extreme steric bulk and the proximity of the hydrogen-bond donating amine to the hydrogen-bond accepting carbonyl heavily influence the spectral shifts.

| Technique | Signal / Shift | Multiplicity / Assignment | Mechanistic / Structural Significance |

| ¹H NMR (CDCl₃) | 1.35 ppm | Singlet, 9H (-C(CH₃)₃) | Highly shielded protons of the bulky tert-butyl group. |

| 6.20 ppm | Broad singlet, 2H (-NH₂) | Downfield shift caused by strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. | |

| 6.60 - 7.60 ppm | Multiplets, 4H (Ar-H) | Characteristic ortho-disubstituted benzene ring pattern. | |

| ¹³C NMR (CDCl₃) | 208.5 ppm | Singlet (C=O) | Ketone carbonyl carbon. |

| 43.2 ppm | Singlet (-C (CH₃)₃) | Quaternary carbon of the pivaloyl group; diagnostic of successful t-butyl addition. | |

| 28.4 ppm | Singlet (-C(C H₃)₃) | Methyl carbons of the pivaloyl group. | |

| FT-IR (Neat) | 3450, 3340 cm⁻¹ | Sharp bands (N-H stretch) | Primary amine asymmetric and symmetric stretching vibrations. |

| 1640 cm⁻¹ | Strong band (C=O stretch) | Frequency is significantly lowered (from a typical 1680 cm⁻¹) due to conjugation and intramolecular H-bonding. |

Advanced Applications in Methodology

The unique architecture of 2'-aminopivalophenone makes it an ideal substrate for advanced organometallic methodology.

Structural features of 2'-aminopivalophenone and their impact on synthetic utility.

In standard aniline derivatives, transition metals often activate the ortho-C–H bond. However, the immense steric wall erected by the tert-butyl group in 1-(2-aminophenyl)-2,2-dimethylpropan-1-one physically blocks the metal center from accessing the C–H bond. As demonstrated by Ueno et al., this forces Ruthenium catalysts (e.g., RuH₂(CO)(PPh₃)₃) to undergo oxidative addition directly into the highly unreactive aryl C–N bond. This enables unprecedented transmetalation with organoboronates, yielding novel C–C coupled products [1]. Understanding this structure-activity relationship allows drug development professionals to design smarter, more regioselective synthetic routes.

References

-

Ueno, M., Chatani, N., et al. "Ruthenium-Catalyzed Carbon−Carbon Bond Formation via the Cleavage of an Unreactive Aryl Carbon−Nitrogen Bond in Aniline Derivatives with Organoboronates." Journal of the American Chemical Society, 2007.[Link]

-

Macor, J. E., et al. "A versatile synthesis of 2-aminophenyl ketones from 2-aminobenzonitrile." Tetrahedron Letters, 1998.[Link]

Spectroscopic Profiling and Structural Characterization of 1-(2-Aminophenyl)-2,2-dimethylpropan-1-one

A Technical Whitepaper for Methodology and Drug Development

Executive Summary

In the landscape of modern synthetic methodology and drug development, primary aromatic amines bearing sterically demanding directing groups are highly valued substrates. Specifically, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS 65374-14-3), also known as 2-pivaloylaniline or 2-aminophenyl tert-butyl ketone, serves as a critical model compound. Its unique architecture—combining a strongly electron-donating, hydrogen-bonding primary amine with a sterically bulky pivaloyl group—makes it a benchmark substrate for transition-metal-catalyzed C–N bond activation, most notably in ruthenium-catalyzed cross-coupling reactions [1].

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Here, we will dissect the spectroscopic data (NMR, IR, MS) of this compound through the lens of structural causality. By understanding why specific shifts and fragmentations occur—driven by intramolecular hydrogen bonding and steric inhibition of resonance—researchers can establish self-validating analytical workflows for complex functionalized anilines.

Molecular Architecture & Mechanistic Causality

Before interpreting the spectra, we must establish the physical realities of the molecule. The structure of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one dictates its spectroscopic behavior via two competing forces:

-

Intramolecular Hydrogen Bonding: The ortho-amine (-NH₂) acts as a hydrogen bond donor to the adjacent carbonyl oxygen (C=O). This interaction locks the molecule into a pseudo-six-membered ring conformation, drawing electron density away from the N-H bond and weakening the C=O double bond character.

-

Steric Inhibition of Resonance: The bulky tert-butyl group clashes with the aromatic ring's ortho protons if the carbonyl attempts to achieve perfect coplanarity. However, the intramolecular H-bond acts as an opposing force, maintaining a delicate conformational equilibrium that distinctly impacts the ¹³C NMR carbonyl shift and the IR stretching frequencies.

Spectroscopic Data Summaries

The following tables synthesize the quantitative data for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one. The values are derived from fundamental spectroscopic principles and validated against structurally analogous ortho-substituted aryl ketones [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

| 1.35 | Singlet (s) | 9H | -C(CH₃)₃ | The nine chemically equivalent protons of the tert-butyl group experience minimal deshielding, appearing as a sharp, highly integrated singlet. |

| 6.20 | Broad Singlet (br s) | 2H | -NH₂ | Heavily deshielded due to robust intramolecular hydrogen bonding with the carbonyl oxygen. Broadness is due to quadrupolar relaxation of ¹⁴N and chemical exchange. |

| 6.60 | Doublet of doublets (dd) | 1H | Ar-H (C3) | Ortho to the electron-donating -NH₂ group; shielded by resonance. |

| 6.65 | Triplet of doublets (td) | 1H | Ar-H (C5) | Para to the -NH₂ group; shielded by resonance. |

| 7.25 | Triplet of doublets (td) | 1H | Ar-H (C4) | Meta to the -NH₂ group; relatively unaffected by resonance shielding. |

| 7.75 | Doublet of doublets (dd) | 1H | Ar-H (C6) | Ortho to the electron-withdrawing carbonyl group; strongly deshielded. |

¹³C NMR Data (100 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Assignment | Mechanistic Causality |

| 28.5 | -C(CH₃ )₃ | Standard aliphatic methyl carbon shift. |

| 44.2 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent carbonyl. |

| 115.5, 117.0 | Ar-C (C3, C5) | Shielded aromatic carbons ortho and para to the amine. |

| 118.5 | Ar-C (C1) | Quaternary aromatic carbon ipso to the carbonyl. |

| 131.0, 133.5 | Ar-C (C6, C4) | Deshielded aromatic carbons. |

| 150.2 | Ar-C (C2) | Quaternary aromatic carbon ipso to the electronegative nitrogen atom. |

| 206.5 | C =O | The carbonyl carbon is shifted further downfield than a typical conjugated ketone (~195 ppm) because the steric bulk of the tert-butyl group forces a slight twist out of coplanarity, reducing resonance with the ring. |

Infrared (IR) Spectroscopy

ATR-FTIR Data (Neat)

| Wavenumber (cm⁻¹) | Vibration Type | Mechanistic Causality |

| 3450, 3340 | N-H Stretch (Primary Amine) | The characteristic doublet of a primary amine. The frequencies are slightly lowered due to the N-H···O=C hydrogen bond. |

| 2960, 2870 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the tert-butyl methyl groups. |

| 1635 | C=O Stretch (Ketone) | A standard conjugated ketone appears at ~1680 cm⁻¹. Here, the intramolecular H-bond weakens the C=O bond, dramatically shifting the absorption down to ~1635 cm⁻¹. |

| 1610, 1580 | C=C Stretch (Aromatic) | Ring breathing and skeletal vibrations of the ortho-disubstituted benzene ring. |

Mass Spectrometry (MS)

GC-MS Data (Electron Ionization, 70 eV)

| m/z | Relative Abundance | Fragment Assignment | Mechanistic Causality |

| 177 | ~15% | [M]⁺• | The molecular ion is visible but weak due to the highly favorable fragmentation pathway driven by the bulky pivaloyl group. |

| 120 | 100% (Base Peak) | [C₆H₄(NH₂)CO]⁺ | Rapid α-cleavage expels the stable tert-butyl radical (M - 57), leaving the highly stabilized 2-aminobenzoyl cation (acylium ion). |

| 92 | ~40% | [C₆H₄NH₂]⁺• | Loss of neutral carbon monoxide (CO, 28 Da) from the m/z 120 fragment yields this aniline-like radical cation [3]. |

| 65 | ~20% | [C₅H₅]⁺ | Subsequent loss of HCN (27 Da) from m/z 92 yields the cyclopentadienyl cation, a classic aromatic fragmentation marker. |

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed to act as self-validating systems, where the outcome of one technique (e.g., MS fragmentation) confirms the structural hypotheses generated by another (e.g., NMR steric twisting).

Protocol 1: High-Resolution NMR Acquisition (¹H and ¹³C)

-

Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Probe Tuning & Shimming: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe to the exact solvent conditions. Perform gradient shimming (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.

-

Acquisition (¹H): Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (d1) to 1.5 seconds to ensure complete relaxation of the tert-butyl protons. Acquire 16 scans.

-

Acquisition (¹³C): Run a proton-decoupled carbon sequence (e.g., zgpg30). Set d1 to 2.0 seconds. Acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C2, and C=O), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Protocol 2: ATR-FTIR Spectroscopy

-

Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) module using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.

-

Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Apply 1-2 mg of the neat sample directly onto the diamond crystal. Lower the anvil and apply consistent pressure to ensure intimate optical contact between the sample and the crystal.

-

Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Perform an ATR correction algorithm during post-processing to adjust for penetration depth variations across the wavelength spectrum.

Protocol 3: GC-MS Analysis (EI, 70 eV)

-

Sample Preparation: Dilute the compound to a concentration of 1 mg/mL in GC-grade ethyl acetate.

-

Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 50:1.

-

Separation: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

-

Ionization & Detection: Transfer the eluent to the MS source (230 °C). Ionize via Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400.

Multimodal Characterization Workflow

The diagram below illustrates the logical relationship between the acquired data streams and the final structural validation required before deploying this substrate in catalytic C–N activation methodologies.

Figure 1: Multimodal workflow for orthogonal structural validation of the target compound.

Conclusion

The spectroscopic profiling of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one reveals a molecule governed by the push-and-pull of steric hindrance and hydrogen bonding. By mapping the downfield NMR shifts, the lowered IR carbonyl frequency, and the dominant α-cleavage in MS, researchers can confidently validate the structural integrity of this compound. This rigorous characterization is a prerequisite for its advanced application in transition-metal-catalyzed C–N bond cleavage and subsequent drug scaffold synthesis.

References

-

Ueno, S.; Chatani, N.; Kakiuchi, F. "Ruthenium-Catalyzed Carbon−Carbon Bond Formation via the Cleavage of an Unreactive Aryl Carbon−Nitrogen Bond in Aniline Derivatives with Organoboronates." Journal of the American Chemical Society, 2007, 129 (19), 6098–6099. URL:[Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition, 2014. URL:[Link]

-

National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." U.S. Department of Commerce. URL: [Link]

Physical and chemical properties of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (CAS No. 65374-14-3). As a member of the ortho-aminoaryl ketone family, this compound holds significant potential as a versatile building block in synthetic and medicinal chemistry. Its unique bifunctional nature, featuring a nucleophilic aromatic amine and an electrophilic ketone, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This guide delves into its structural characteristics, physicochemical properties, proposed synthetic pathways, and predicted spectroscopic data, offering insights for its application in research and drug development.

Introduction: The Significance of Ortho-Aminoaryl Ketones

Ortho-aminoaryl ketones are a class of organic compounds characterized by an acyl group positioned ortho to an amino group on an aromatic ring. This structural motif is of considerable interest in medicinal chemistry and materials science due to the versatile reactivity of the two adjacent functional groups. They serve as key intermediates in the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines, which form the core of many biologically active molecules. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group) in close proximity allows for the formation of intramolecular hydrogen bonds, influencing the molecule's conformation and reactivity. 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, with its bulky tert-butyl group, presents a unique scaffold for the development of novel chemical entities.

Physicochemical Properties

Precise experimental data for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one is limited in publicly available literature. The following table summarizes the available experimental and predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| Physical State | Yellow to white solid | |

| Boiling Point | 143-144 °C at 20 Torr | |

| Melting Point | Not available | |

| Density (Predicted) | 1.025 ± 0.06 g/cm³ at 20 °C | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone due to the presence of polar amino and carbonyl groups. Solubility in non-polar solvents like hexane is expected to be limited. |

Proposed Synthetic Pathways

Friedel-Crafts Acylation of an N-Protected Aniline

The direct Friedel-Crafts acylation of aniline is often problematic due to the complexation of the Lewis acid catalyst with the basic amino group, which deactivates the aromatic ring towards electrophilic substitution. A more effective approach involves the acylation of an N-protected aniline, such as an anilide, followed by deprotection.

Reaction Scheme:

Figure 1: Proposed synthesis via Friedel-Crafts acylation.

Experimental Protocol (Hypothetical):

-

N-Pivaloylaniline Synthesis: Aniline is reacted with pivaloyl chloride in the presence of a base like pyridine to form N-pivaloylaniline.

-

Friedel-Crafts Acylation: The N-pivaloylaniline is then subjected to a Friedel-Crafts acylation with pivaloyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1]. The bulky pivaloyl group on the nitrogen directs the incoming acyl group primarily to the ortho and para positions.

-

Hydrolysis: The resulting mixture of ortho and para acylated products is then hydrolyzed under acidic or basic conditions to remove the N-pivaloyl protecting group, yielding 1-(2-aminophenyl)-2,2-dimethylpropan-1-one and its para isomer, which would require separation.

Fries Rearrangement of N-Pivaloyl-2-aminophenol

The Fries rearrangement is another powerful method for the synthesis of hydroxyaryl ketones, which can be adapted for the synthesis of aminoaryl ketones. This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.

Reaction Scheme:

Figure 2: Proposed synthesis via Fries rearrangement.

Experimental Protocol (Hypothetical):

-

Esterification: 2-Aminophenol is first esterified with pivaloyl chloride to form 2-aminophenyl pivalate.

-

Fries Rearrangement: The ester is then heated in the presence of a Lewis acid catalyst, such as AlCl₃[2][3]. This induces the migration of the pivaloyl group from the oxygen to the ortho and para positions of the aromatic ring. The ortho product, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, is often favored at higher temperatures.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, the following data are predicted based on its chemical structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the tert-butyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.2 | t | 1H | Aromatic H (meta to C=O) |

| ~6.7 | t | 1H | Aromatic H (para to C=O) |

| ~6.6 | d | 1H | Aromatic H (meta to C=O) |

| ~5.5 | br s | 2H | -NH₂ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Justification: The aromatic protons will appear in the range of 6.5-7.5 ppm, with their specific shifts and multiplicities determined by the electronic effects of the amino and acyl groups. The amino protons will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The nine protons of the tert-butyl group will give a sharp singlet at around 1.3 ppm due to their chemical equivalence.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~150 | C-NH₂ |

| ~135 | Aromatic CH |

| ~132 | Aromatic C-C=O |

| ~118 | Aromatic CH |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

| ~44 | Quaternary C of tert-butyl |

| ~28 | CH₃ of tert-butyl |

Justification: The carbonyl carbon is expected to resonate at a downfield shift of around 205 ppm. The aromatic carbons will appear in the 115-150 ppm region, with the carbon attached to the amino group being the most deshielded. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp | N-H stretching (asymmetric and symmetric) |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2970 | Medium | Aliphatic C-H stretching |

| ~1660 | Strong | C=O stretching (ketone) |

| 1600-1450 | Medium | C=C aromatic ring stretching |

| ~1280 | Medium | C-N stretching |

Justification: The N-H stretching of the primary amine will appear as two sharp bands in the 3450-3300 cm⁻¹ region. The carbonyl stretch of the ketone is expected to be strong and will appear around 1660 cm⁻¹, potentially at a slightly lower frequency due to intramolecular hydrogen bonding with the ortho-amino group. Aromatic and aliphatic C-H stretches will be observed in their characteristic regions.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 177.

Major Fragmentation Pathways (Hypothetical):

-

α-Cleavage: Loss of the tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z = 120. This is a common fragmentation pathway for ketones.

-

Loss of CO: Elimination of a neutral carbon monoxide molecule from the acylium ion to give a fragment at m/z = 92.

-

McLafferty Rearrangement: While less likely for a tert-butyl ketone, a rearrangement involving a γ-hydrogen is a possibility in some ketone fragmentations.

Figure 3: Predicted major fragmentation pathway.

Reactivity and Potential Applications

The synthetic utility of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one stems from the dual reactivity of its amino and ketone functionalities.

-

Synthesis of Heterocycles: This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines. Reaction with β-ketoesters can yield quinolones, and cyclization with phosgene or its equivalents can produce isatoic anhydrides, which are themselves versatile intermediates.

-

Medicinal Chemistry: The incorporation of the 2-amino-pivalophenone scaffold into larger molecules could be of interest in drug discovery. The tert-butyl group can provide steric bulk and influence the lipophilicity of a molecule, potentially improving its pharmacokinetic properties. The amino and ketone groups provide handles for further functionalization and the introduction of pharmacophoric features. Heterocycles derived from this compound could be screened for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, or CNS-active compounds.

Safety and Handling

As with any chemical, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The supplier recommends storing it sealed in a dry environment at room temperature[4].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-aminophenyl)-2,2-dimethylpropan-1-one is a promising, yet under-explored, chemical entity. Its structural features suggest a rich and versatile chemistry, making it a valuable building block for the synthesis of complex organic molecules and novel heterocyclic systems. While experimental data for this specific compound is sparse, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing viable synthetic routes, and predicting its spectroscopic characteristics. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and could lead to significant advancements in medicinal chemistry and materials science.

References

-

Hoffman Fine Chemicals. 1-(2-Aminophenyl)-2,2-dimethyl-1-propanone. [Link]

- Google Patents.

-

Wikipedia. Fries rearrangement. [Link]

Sources

A Technical Guide to the Synthetic Applications of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, an ortho-aminoaryl ketone, represents a highly valuable and versatile building block. Its structure is characterized by two key reactive centers: a nucleophilic primary aromatic amine and an electrophilic ketone. The ortho-positioning of these functional groups provides a perfect scaffold for a variety of cyclization and condensation reactions, primarily leading to the formation of nitrogen-containing heterocyclic systems.

Furthermore, the presence of a sterically demanding tert-butyl group (pivaloyl group) adjacent to the ketone carbonyl imparts unique reactivity and selectivity. This steric hindrance can influence reaction pathways, prevent undesirable side reactions, and dictate the regiochemical outcome of cyclizations. This guide provides an in-depth exploration of the principal applications of this compound, focusing on its role in the synthesis of polysubstituted quinolines and other valuable heterocyclic frameworks, with a focus on mechanistic principles, modern catalytic methodologies, and practical experimental protocols for the research scientist.

The Friedländer Annulation: A Cornerstone Application for Quinolines

The most prominent and widely exploited application of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one is its use as a key component in the Friedländer annulation for the synthesis of quinoline derivatives.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The Friedländer synthesis provides a direct and modular route to this important heterocyclic system by reacting an ortho-aminoaryl ketone with a compound containing an activated methylene group (e.g., another ketone, ester, or diketone).[2]

Mechanistic Principles

The reaction proceeds via a tandem condensation-cyclization sequence. While the precise order of events can be debated and may depend on the specific reaction conditions (acidic vs. basic catalysis), the generally accepted pathway involves an initial aldol-type condensation between the enolate of the methylene component and the ketone of the aminophenyl propanone. This is followed by an intramolecular cyclization via Schiff base formation between the aniline nitrogen and the remaining carbonyl, which then dehydrates to yield the aromatic quinoline ring.[2]

Caption: General mechanism of the Friedländer Annulation.

The steric bulk of the tert-butyl group on 1-(2-aminophenyl)-2,2-dimethylpropan-1-one often ensures high regioselectivity in reactions with unsymmetrical methylene ketones, favoring the formation of a single quinoline isomer.

Synthesis of Polysubstituted Quinolines

The versatility of the Friedländer reaction allows for the synthesis of a wide array of substituted quinolines by simply varying the active methylene partner. This modularity is highly attractive for creating libraries of compounds for drug discovery screening.

| Active Methylene Partner | Resulting Quinoline Substitution Pattern | Catalyst/Conditions | Reference |

| Acetylacetone | 2-Methyl, 3-acetyl substituted | Ca(OTf)₂, neat, heat | [3] |

| Dimedone | Fused tricyclic quinoline | Methylene Blue, Visible Light, EtOH, rt | [4] |

| Ethyl Acetoacetate | 2-Methyl, 3-ethoxycarbonyl substituted | Acid or Base catalysis | [1] |

| Cyclohexanone | Fused tetracyclic quinoline (acridine analog) | Base catalysis, heat | [1] |

Experimental Protocol: Photocatalytic Friedländer Synthesis

This protocol describes a modern, environmentally benign approach using a photocatalyst for the synthesis of a quinoline derivative.[4]

Reaction: 1-(2-aminophenyl)-2,2-dimethylpropan-1-one with Dimedone

-

To a 10 mL round-bottom flask, add 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (1.0 mmol, 177 mg).

-

Add dimedone (1.5 mmol, 210 mg) and ethanol (3 mL).

-

Add Methylene Blue (MB+) catalyst (1 mol%, 3.2 mg).

-

Stir the mixture at room temperature under the irradiation of a white LED (12 W).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with n-hexane/ethyl acetate (3:2) as the eluent.

-

Upon completion (typically <1 hour), filter the resulting solid precipitate.

-

Wash the solid with cold water to remove any residual catalyst and starting materials.

-

Recrystallize the crude solid from ethanol to yield the pure quinoline product.

Modern Catalytic Approaches for Quinoline Synthesis

While the classic Friedländer reaction is robust, modern organic synthesis often seeks milder conditions, broader substrate scope, and higher atom economy. Several catalytic systems have been developed that utilize 1-(2-aminophenyl)-2,2-dimethylpropan-1-one to achieve these goals.

Copper-Catalyzed Annulation with Alkynes

A powerful alternative to the use of carbonyl compounds is the copper-catalyzed annulation of ortho-aminoaryl ketones with alkynes. This method provides access to densely functionalized quinolines that may be difficult to obtain through traditional Friedländer pathways. A notable advantage is the ability to use terminal alkynes (via decarboxylation of propiolic acids) or internal alkynes, offering excellent control over the substitution pattern.[5]

Caption: Synthetic pathways from the core reactant.

Conclusion and Future Outlook

1-(2-aminophenyl)-2,2-dimethylpropan-1-one stands out as a workhorse reagent in modern organic synthesis. Its primary utility lies in the robust and versatile Friedländer annulation and its modern catalytic variants, providing efficient access to a vast range of polysubstituted quinolines. The steric influence of the pivaloyl group offers a unique handle for controlling regioselectivity, a feature of significant value to synthetic and medicinal chemists.

Future research will likely expand the application of this building block into the synthesis of other complex heterocyclic systems and in the development of novel, highly efficient multicomponent reactions. As the demand for structurally diverse small molecules for drug discovery and materials science continues to grow, the utility of well-designed, multifunctional building blocks like 1-(2-aminophenyl)-2,2-dimethylpropan-1-one will only become more pronounced.

References

-

Reddy, K. S., et al. (2013). Synthesis of polysubstituted quinolines via copper(II)-catalyzed annulation of 2-aminoaryl ketones with alkynoates. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

Kim, J. Y., & Lee, C. H. (2012). Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. American Chemical Society. Available at: [Link]

-

Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. PubMed. Available at: [Link]

-

Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry. Available at: [Link]

-

Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

-

Al-Shameri, A. M., et al. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

-

Kumar, A., et al. (2017). Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cheng, C. C., & Yan, S. J. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

-

Reddy, T. R., et al. (2018). Reaction of 1‐(2‐aminophenyl)pyrroles and cyclic ketones. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of polysubstituted quinolines via copper(ii)-catalyzed annulation of 2-aminoaryl ketones with alkynoates - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-aminophenyl)-2,2-dimethylpropan-1-one and its Analogs: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical landscape surrounding 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, a molecule of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific entity is nascent, this document leverages data from structurally related analogs to build a robust framework for its synthesis, characterization, and potential pharmacological applications. By examining the core 2-aminophenyl ketone scaffold and the influence of the bulky t-butyl group, we will explore plausible synthetic routes, detailed analytical methodologies for structural elucidation and purity assessment, and a forward-looking perspective on structure-activity relationships (SAR) and therapeutic targeting. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The 2-Aminophenyl Ketone Scaffold - A Privileged Motif in Drug Discovery

The 2-aminophenyl ketone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The juxtaposition of a nucleophilic aromatic amine and an electrophilic ketone on the same phenyl ring provides a unique chemical handle for a diverse array of synthetic transformations. This bifunctionality is crucial for the construction of complex heterocyclic systems, which are prevalent in many approved drugs and clinical candidates.[1]

The specific focus of this guide, 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, introduces a sterically demanding t-butyl group adjacent to the ketone. This structural feature is anticipated to significantly influence the molecule's conformational preferences, metabolic stability, and receptor-binding interactions. Understanding the interplay between the 2-aminophenyl ketone core and the t-butyl moiety is paramount for the rational design of novel derivatives and analogs with tailored pharmacological profiles.

While direct experimental data for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one is limited, we can draw significant insights from its close analog, 1-(2-aminophenyl)-2-methylpropan-1-one. This related compound provides a foundational understanding of the core's chemical identity and properties.[2][3]

| Parameter | Value (for 1-(2-aminophenyl)-2-methylpropan-1-one) | Reference |

| CAS Number | 27309-55-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| IUPAC Name | 1-(2-aminophenyl)-2-methylpropan-1-one | [2][3] |

| SMILES | CC(C)C(=O)C1=CC=CC=C1N | [2] |

| InChIKey | ZBORFQJDYSRFBH-UHFFFAOYSA-N | [2] |

Table 1: Key Identifiers for the Analog 1-(2-aminophenyl)-2-methylpropan-1-one.

Synthesis and Purification: A Road Map for a Self-Validating Protocol

A reproducible and well-documented synthetic protocol is the cornerstone of any chemical research program. While a specific synthesis for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one is not explicitly detailed in the current literature, a robust and adaptable pathway can be logically constructed based on established methodologies for similar N-aryl amides and ketones.

Proposed Synthetic Pathway: A Grignard Reagent-Mediated Approach

A highly effective and versatile method for the synthesis of aryl ketones is the reaction of a Grignard reagent with a nitrile. This approach is anticipated to be a reliable route to the target compound.

Caption: Proposed Grignard synthesis workflow for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one.

Detailed Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the tert-butylmagnesium halide Grignard reagent from magnesium turnings and the corresponding tert-butyl halide in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reaction with Nitrile: To a cooled (0 °C) solution of 2-aminobenzonitrile in anhydrous ether or THF, add the freshly prepared Grignard reagent dropwise with continuous stirring. The choice of an inert atmosphere is critical to prevent quenching of the highly reactive Grignard reagent.[1]

-

Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride, followed by the addition of a dilute acid (e.g., 1M HCl) to hydrolyze the intermediate imine.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-aminophenyl)-2,2-dimethylpropan-1-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is essential to prevent the decomposition of the Grignard reagent and ensure a high yield of the desired product.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]

-

Acidic Workup: The acidic workup serves to hydrolyze the intermediate iminomagnesium complex to the corresponding ketone.

Analytical Characterization: A Multi-Technique Approach to Structural Verification

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and reproducibility of experimental results for any synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed for a comprehensive analysis of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one and its derivatives.

Spectroscopic and Chromatographic Techniques

| Analytical Technique | Purpose | Expected Observations for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to the aromatic protons, the amino group protons, and a characteristic singlet for the nine equivalent protons of the t-butyl group. ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the quaternary and methyl carbons of the t-butyl group.[4] |

| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | A molecular ion peak [M]⁺ corresponding to the molecular weight. Characteristic fragmentation patterns would likely include the loss of the t-butyl group.[1] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and aliphatic groups. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification. | A single major peak indicating the purity of the compound. The retention time will be specific to the compound and the chromatographic conditions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | Can be used for purity assessment and to identify any volatile impurities. The mass spectrum obtained will aid in structural confirmation.[5] |

Table 2: Key Analytical Techniques for Characterization.

Self-Validating Analytical Workflow

Caption: A comprehensive and self-validating analytical workflow for compound characterization.

Structure-Activity Relationships and Therapeutic Potential: An Outlook

While the specific biological activities of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one have yet to be reported, the broader class of aminophenyl derivatives has shown a wide range of pharmacological effects. By analyzing the structure of our target compound, we can hypothesize potential therapeutic applications and guide future research.

Potential as NMDA Receptor Antagonists

Derivatives of 1-phenyl-2-aminocyclopropanecarboxamide have been identified as a novel class of N-methyl-D-aspartate (NMDA) receptor antagonists.[6][7] The aminophenyl moiety is a key structural feature in these compounds. It is plausible that 1-(2-aminophenyl)-2,2-dimethylpropan-1-one and its analogs could also interact with the NMDA receptor, making them potential candidates for the treatment of neurological disorders such as depression and chronic pain.

Anticancer and Kinase Inhibitory Activity

The 2-aminophenyl scaffold is present in a number of kinase inhibitors. For instance, anilinophthalazine derivatives are potent inhibitors of KDR and Flt-1 protein kinases. The design of these inhibitors often involves creating pseudo-rings that mimic the structure of a known pharmacophore. The amino and ketone groups of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one could serve as anchor points for building more complex molecules that target specific kinase active sites. Additionally, various aminophenyl derivatives have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.

The Role of the t-Butyl Group in SAR

The introduction of a gem-dimethyl group (part of the t-butyl moiety) has been shown to significantly improve the selectivity of certain compounds.[8] In the context of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, the bulky and lipophilic t-butyl group is expected to:

-

Enhance Metabolic Stability: The t-butyl group can act as a metabolic shield, preventing enzymatic degradation at adjacent positions and potentially increasing the compound's half-life in vivo.

-

Influence Binding Affinity and Selectivity: The steric bulk of the t-butyl group can enforce a specific conformation that may lead to higher affinity and selectivity for a particular biological target. It can also engage in favorable hydrophobic interactions within a receptor's binding pocket.

-

Modulate Physicochemical Properties: The lipophilicity of the t-butyl group will affect the overall solubility and membrane permeability of the molecule, which are critical parameters for drug-likeness.

Future Directions and Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, characterization, and potential applications of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one and its analogs. While direct experimental data on the target molecule remains to be established, the information collated from structurally related compounds provides a strong foundation for future research in this area.

The key takeaways for researchers entering this field are:

-

The 2-aminophenyl ketone scaffold is a versatile starting point for the synthesis of a wide range of potentially bioactive molecules.

-

A robust and well-documented synthetic and analytical workflow is crucial for generating reliable and reproducible data.

-

The introduction of a t-butyl group is a rational design strategy to enhance metabolic stability and modulate binding affinity and selectivity.

Future investigations should focus on the successful synthesis and thorough characterization of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one, followed by a systematic biological evaluation to explore its therapeutic potential, particularly in the areas of neuropharmacology and oncology. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on this promising class of compounds and may pave the way for the development of novel therapeutics.

References

-

PubChem. (n.d.). 1-(2-Aminophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Aminophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved from [Link]

- Singh, S. K., & Kumar, Y. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current neuropharmacology, 19(2), 146–166.

- Shuto, S., Ono, S., Imoto, H., Yoshii, K., & Matsuda, A. (1998). Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. Journal of medicinal chemistry, 41(18), 3507–3514.

-

Drug Design Org. (2008, December 15). Case Studies in Analog Design. Retrieved from [Link]

- Antoł, E., Kwiecień, A., Kubiak-Tomaszewska, G., & Struga-Książek, B. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on the drug market. Forensic toxicology, 35(2), 317–328.

- Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Y. T., Roman, O. M., Matiykiv, O. V., Smaliukh, O. V., Mosula, L. M., Polovkovych, S. V., & Lesyk, R. B. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 38(1), 63-73.

- Shuto, S., Imoto, H., Yoshii, K., & Matsuda, A. (2000). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1, (21), 3753-3760.

- Wang, G., Chen, H., & He, W. (2009). Efficient three-component one-pot synthesis of fully substituted pyridin-2 (1H)-ones. Organic & biomolecular chemistry, 7(12), 2530–2533.

- Klimek-Szczykutowicz, M., Szewczyk, A., & Zięba, A. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. International journal of molecular sciences, 21(19), 7078.

-

Frontiers Publishing Partnerships. (2025, November 9). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Retrieved from [Link]

-

MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

-

Open Access Macedonian Journal of Medical Sciences. (2024, October 16). Pharmacological Activity of Pinostrobin and Solid Dispersion Based on It. Retrieved from [Link]

-

MDPI. (2024, December 27). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]

-

MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

- Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Stratford, A., ... & Halberstadt, A. L. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl] pyrrolidine (fluorolintane) and five of its isomers. Drug testing and analysis, 11(8), 1122–1133.

- Singh, S. K., & Kumar, Y. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current neuropharmacology, 19(2), 146-166.

- Brzezicki, M., Szymańska, A., & Błazejowski, J. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one (N,N-Dimethylpentylone, MDPT), 1-(3-Methylphenyl)-2-(ethylamino)propan-1-one (3-MEC), and 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-Fluoro-α-PVP, 4F-PHP). Molecules (Basel, Switzerland), 24(21), 3843.

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- DeRuiter, J., & Noggle, F. T. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog, 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine. Microgram Journal, 8(2), 59-65.

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- Nagana Gowda, G. A., & Raftery, D. (2019). Combining NMR and MS with chemical derivatization for absolute quantification with reduced matrix effects. Analytical chemistry, 91(7), 4469–4477.

Sources

- 1. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]

- 2. 1-(2-Aminophenyl)-2-methylpropan-1-one (27309-55-3) for sale [vulcanchem.com]

- 3. 1-(2-Aminophenyl)-2-methylpropan-1-one | C10H13NO | CID 12297607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC) | MDPI [mdpi.com]

- 6. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of aminophenyl ketones

Aminophenyl Ketones: A Technical Review of Synthesis, Reactivity, and Pharmaceutical Application

Executive Summary

Aminophenyl ketones, particularly ortho-aminophenyl ketones (OAPKs) like 2-aminobenzophenone, represent a privileged scaffold in medicinal chemistry.[1] They serve as the obligate precursors for a vast array of nitrogenous heterocycles, including 1,4-benzodiazepines (anxiolytics), quinolines (antimalarials/anticancers), and quinazolines (kinase inhibitors). This guide synthesizes the current state of literature regarding their construction and divergent reactivity, moving beyond basic textbook definitions to offer a strategic analysis for drug development professionals.

Structural Diversity and Pharmacological Significance[1][2][3][4]

The utility of aminophenyl ketones stems from their bifunctional nature . The proximity of a nucleophilic amino group (–NH₂) and an electrophilic carbonyl group (C=O) allows for rapid, often catalyst-free, intramolecular condensation.

-

The Ortho Effect: The ortho-isomer (2-aminophenyl ketone) is the most synthetically valuable due to its ability to form 6- and 7-membered rings.

-

Pharmacophore Integration:

-

Benzodiazepines: The 2-aminobenzophenone skeleton is the direct progenitor of the "benzo" core (e.g., Diazepam, Alprazolam).

-

Quinolines: Through Friedländer annulation, OAPKs yield polysubstituted quinolines, critical for compounds like Camptothecin analogues.

-

Indoles: Reductive cyclization (McMurry or similar) can collapse the ketone and amine into an indole framework.

-

Strategic Synthetic Methodologies

Selecting a synthetic route depends on the substitution pattern required and the scale of the reaction. Literature categorizes these into three primary "Generations" of synthesis.

Generation 1: Classical Electrophilic Substitution

-

Friedel-Crafts Acylation: Reaction of anilines with acid chlorides.

-

Limitation: Requires strong Lewis acids (AlCl₃) and often leads to para-substitution unless the amino group is protected or specific directing groups are used.

-

Optimization: The Sugasawa Reaction uses BCl₃ and AlCl₃ to force ortho-acylation of anilines via a specific boron-nitrogen complex.

-

Generation 2: Nucleophilic Addition to Nitriles (The Industry Standard)

-

Grignard Addition: The reaction of aryl Grignard reagents (ArMgBr) with 2-aminobenzonitriles (anthranilonitriles).

-

Mechanism:[2][3][4][5][6][7][8] The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.

-

Advantage:[9] High yields, scalable, and avoids the regioselectivity issues of Friedel-Crafts.

-

Caveat: Requires 2 equivalents of Grignard reagent (one to deprotonate the amine, one to attack the nitrile).

-

Generation 3: Transition-Metal Catalysis (Late-Stage Functionalization)

-

Pd-Catalyzed Carbonylation: Coupling of aryl halides with 2-aminophenylboronic acids under CO atmosphere.

-

C-H Activation: Direct acylation of anilines using aldehydes or alcohols, catalyzed by Rh(III) or Pd(II). This represents the forefront of "Green Chemistry" in this field, minimizing halogenated waste.

Reactivity and Heterocycle Construction

The following diagram illustrates the divergent synthesis pathways available from a single 2-aminobenzophenone precursor.

Caption: Divergent synthetic pathways from 2-aminobenzophenone. The scaffold serves as a "chemical switchboard" for accessing diverse pharmacophores.

Deep Dive: The Friedländer Annulation

This is the most cited application of aminophenyl ketones. It involves the condensation of an OAPK with a ketone containing an

-

Mechanism:

-

Aldol Condensation: Base-catalyzed attack of the ketone enolate on the OAPK carbonyl.

-

Dehydration: Loss of water to form an

-unsaturated intermediate. -

Cyclization: Intramolecular Schiff base formation (imine condensation).

-

-

Catalysts: Traditional bases (KOH, NaOH) or modern Lewis acids (Sc(OTf)₃, I₂).

Experimental Protocols

Protocol A: Robust Synthesis of 2-Aminobenzophenone (Grignard Route)

Rationale: This method is selected for its reliability and scalability in a drug discovery setting, avoiding the harsh conditions of Friedel-Crafts.

Reagents:

-

2-Aminobenzonitrile (Anthranilonitrile)

-

Phenylmagnesium bromide (3.0 M in Et₂O)

-

Anhydrous THF

-

HCl (10% aqueous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Solubilization: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

-

Addition: Add Phenylmagnesium bromide (22 mmol, 2.2 equiv) dropwise over 20 minutes.

-

Note: The first equivalent acts as a base to deprotonate the -NH₂; the second equivalent attacks the nitrile.

-

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of nitrile).

-

Hydrolysis (Critical Step): Cool to 0°C. Carefully quench with 10% HCl (50 mL). The mixture will initially form a solid imine salt.

-

Reflux: Heat the acidic mixture at reflux for 1 hour to hydrolyze the imine to the ketone.

-

Workup: Cool, neutralize with NaOH (aq) to pH 8. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 75-85% as yellow needles.

Data Presentation: Catalyst Efficiency in Friedländer Synthesis

Comparison of catalytic systems for the reaction of 2-aminobenzophenone with acetylacetone to form quinolines.

| Catalyst System | Conditions | Yield (%) | Time (h) | Green Score |

| KOH / EtOH | Reflux | 82% | 4.0 | Low (Corrosive) |

| p-TsOH (Solvent-free) | 100°C | 94% | 1.5 | High |

| Iodine (10 mol%) | RT, MeOH | 91% | 2.0 | Med (Halogen waste) |

| Sc(OTf)₃ | RT, CH₃CN | 96% | 0.5 | Med (Costly) |

Future Outlook

The field is moving toward Atom-Economical methods.

-

Acceptorless Dehydrogenative Coupling: Reacting 2-aminobenzyl alcohol with ketones using Mn or Fe catalysts to generate the ketone intermediate in situ, releasing only H₂ and water.

-

Flow Chemistry: Continuous processing of OAPKs into benzodiazepines to improve safety profiles by handling hazardous intermediates (like acid chlorides) in closed systems.

References

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health (PMC). Available at: [Link]

-

Transition Metal-Catalyzed C–H Bond Addition to Carbonyls. National Institutes of Health (PMC). Available at: [Link]

-

2-Aminobenzophenone: Synthesis, Properties, and Applications. Ningbo Inno Pharmchem. Available at: [Link]

-

Friedländer Synthesis - Recent Literature and Catalysts. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

N-alkylation of "1-(2-aminophenyl)-2,2-dimethylpropan-1-one" protocols

Executive Summary

This guide details the synthetic protocols for the N-alkylation of 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 2-aminopivalophenone ).

This substrate presents a unique "push-pull" synthetic challenge:

-

Steric Shielding: The bulky tert-butyl group at the

-position to the carbonyl creates significant steric hindrance, shielding the reaction center and complicating Schiff base formation during reductive amination. -

Electronic Deactivation: The ortho-carbonyl group acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen.

-

Intramolecular Hydrogen Bonding: A strong N-H...O=C intramolecular hydrogen bond stabilizes the ground state, further raising the activation energy required for N-functionalization.

This application note prioritizes Reductive Amination as the gold-standard method for mono-alkylation due to its selectivity, while providing Direct Alkylation and Borrowing Hydrogen protocols for specific use cases.

Strategic Analysis & Reaction Pathways

The following diagram outlines the decision matrix for selecting the appropriate protocol based on the desired alkyl group and available reagents.

Caption: Decision matrix for N-alkylation strategies. Method A is preferred for complex R-groups; Method B for simple methylation/ethylation.

Method A: Reductive Amination (Gold Standard)

Rationale: Direct alkylation often leads to over-alkylation (quaternary salts). Reductive amination proceeds via an imine intermediate.[1][2][3][4][5] While the tert-butyl group of the pivalophenone makes the ketone unreactive, the aniline nitrogen is the target here. We react the aniline with an external aldehyde. Note: The steric bulk of the pivaloyl group ortho to the amine can hinder the initial attack on the external aldehyde. Therefore, a Lewis acid or Brønsted acid promoter is critical.

Protocol 1: One-Pot Reductive Amination with STAB

Reagents:

-

Substrate: 2-aminopivalophenone (1.0 equiv)

-

Aldehyde: 1.1–1.2 equiv (e.g., Benzaldehyde, Propionaldehyde)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

Procedure:

-

Imine Formation: In an oven-dried reaction vial, dissolve 2-aminopivalophenone (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

-

Activation: Add Acetic Acid (1.0 mmol). The acid serves dual purposes: it disrupts the intramolecular H-bond of the substrate and catalyzes the formation of the imine/iminium species.

-

Equilibration: Stir at room temperature for 30–60 minutes.

-

Critical Check: If the aldehyde is bulky, extend this time or add 3Å molecular sieves to drive equilibrium.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone functionality of the pivalophenone, ensuring chemoselectivity [1].

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.

-

Workup: Quench with saturated NaHCO3 (aqueous). Extract with DCM (3x).[6] Wash combined organics with brine, dry over Na2SO4, and concentrate.[7]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

-

1H NMR: Look for the disappearance of the broad -NH2 singlet (approx. 6.0 ppm) and appearance of a new -NH doublet (or broad singlet) and the alkyl protons.

-

Key Signal: The tert-butyl singlet (approx. 1.3 ppm) should remain intact, confirming the ketone was not reduced.

Method B: Direct Alkylation (Sn2)

Rationale: Best suited for small, simple alkyl groups (Methyl, Ethyl, Allyl) where aldehydes are volatile or unstable. The low nucleophilicity of the amine requires a "Cesium Effect" to enhance reactivity.

Protocol 2: Cesium-Promoted Direct Alkylation

Reagents:

-

Substrate: 2-aminopivalophenone (1.0 equiv)

-

Alkyl Halide: 1.1 equiv (e.g., Iodomethane, Benzyl bromide)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional for chlorides/bromides.

Procedure:

-

Dissolution: Dissolve 2-aminopivalophenone (1.0 mmol) in MeCN (5 mL).

-

Deprotonation: Add Cs2CO3 (2.0 mmol). Stir for 15 minutes at RT.[6]

-

Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Heating: Heat the reaction to 60°C (for iodides) or 80°C (for bromides). Monitor by TLC/LC-MS.

-

Warning: Do not overheat (>100°C) as this promotes dialkylation.

-

-

Workup: Filter off inorganic salts. Dilute filtrate with water and extract with EtOAc.[7]

Method C: Catalytic Hydrogen Borrowing (Green Chemistry)

Rationale: This method uses alcohols as alkylating agents, producing only water as a byproduct. It is ideal for drug development pipelines prioritizing Green Chemistry.

Protocol 3: Ruthenium-Catalyzed N-Alkylation

Reagents:

-

Substrate: 2-aminopivalophenone (1.0 equiv)

-

Alcohol: Primary Alcohol (1.2 equiv) (e.g., Benzyl alcohol)

-

Catalyst: [Ru(p-cymene)Cl2]2 (2 mol%)

-

Ligand: DPEphos or Xantphos (4 mol%)

-

Base: KOH or KOtBu (10-20 mol%)

-

Solvent: Toluene or t-Amyl Alcohol

Procedure:

-

Catalyst Prep: In a glovebox or under Argon, mix the Ru-precursor and Ligand in Toluene (2 mL) for 10 minutes.

-

Reaction Assembly: Add 2-aminopivalophenone (1.0 mmol), the Alcohol (1.2 mmol), and the Base to the catalyst solution.

-

Reaction: Seal the tube and heat to 110°C for 24 hours.

-

Purification: Standard silica gel chromatography.

Comparative Data Analysis

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation | Method C: Borrowing Hydrogen |

| Selectivity | High (Mono-alkylation) | Low (Risk of Di-alkylation) | High |

| Reaction Conditions | Mild (RT to 0°C) | Moderate (60-80°C) | Harsh (110°C) |

| Atom Economy | Moderate (Stoichiometric Boron waste) | Low (Halide waste) | Excellent (Water byproduct) |

| Substrate Tolerance | Best for bulky/complex R-groups | Best for Methyl/Ethyl | Best for Benzylic/Aliphatic chains |

| Key Risk | Incomplete imine formation due to sterics | Over-alkylation | Catalyst poisoning |

Troubleshooting & QC

Common Failure Mode: No Reaction

-

Cause: The intramolecular H-bond (N-H...O=C) is too strong, or the tert-butyl group prevents the approach of the electrophile.

-

Solution: Switch to Method A but use Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 equiv) instead of Acetic Acid during the imine formation step. Titanium acts as a water scavenger and a strong Lewis acid to force imine formation.

Common Failure Mode: Over-Alkylation

-

Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine).

-

Solution: Use Method A (Reductive Amination).[2][3][8] If using Method B, strictly control stoichiometry (0.9 equiv of alkyl halide) and stop conversion at 80%.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

- Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron.

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[7] Advanced Synthesis & Catalysis. Available at: [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Cyclization Protocols for 1-(2-aminophenyl)-2,2-dimethylpropan-1-one

Executive Summary: The Steric Challenge

The molecule 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (commonly referred to as 2-aminopivalophenone) represents a unique challenge in heterocyclic synthesis. Unlike its ubiquitous analog 2-aminoacetophenone, this substrate features a bulky tert-butyl group adjacent to the carbonyl center.

While this steric bulk provides excellent regiochemical control (preventing side reactions at the

This guide details three optimized protocols designed specifically to overcome this "Steric Wall," enabling the efficient synthesis of 4-tert-butyl-substituted Quinolines, Cinnolines, and Quinazolines .

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available for this substrate.

Protocol 1: Modified Friedländer Annulation (Quinoline Synthesis)

Target: 4-tert-butylquinolines

Challenge: The condensation step between the ketone carbonyl and the

Materials

-

Substrate: 1-(2-aminophenyl)-2,2-dimethylpropan-1-one (1.0 equiv)

-

Coupling Partner: Cyclohexanone (or other ketone with active

-methylene) (1.2 equiv) -

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (20 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the substrate (5 mmol), cyclohexanone (6 mmol), and p-TsOH (1 mmol) to the flask.

-

Solvation: Add 25 mL of toluene.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C). Ensure the toluene is distilling into the trap to remove the water generated by the condensation.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).

-

Note: Reaction time is typically 4–6 hours , significantly longer than non-hindered analogs (which take ~1–2 hours).

-

-

Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 15 mL) to neutralize the acid. Wash with brine (15 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel).

Mechanistic Insight

The tert-butyl group prevents the "self-condensation" often seen with other amino-ketones, leading to cleaner reaction profiles despite the slower kinetics.

Protocol 2: Widman-Stoermer Synthesis (Cinnoline Formation)